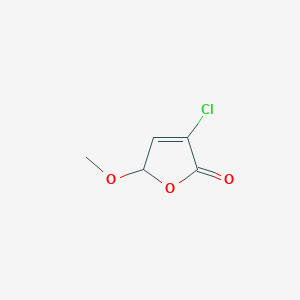

3-Chloro-5-methoxyfuran-2(5H)-one

Description

Properties

IUPAC Name |

4-chloro-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-8-4-2-3(6)5(7)9-4/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRFBVADMRJNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=C(C(=O)O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497570 | |

| Record name | 3-Chloro-5-methoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40981-56-4 | |

| Record name | 3-Chloro-5-methoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyfuran-2(5H)-one typically involves the chlorination and methoxylation of a furan derivative. A common starting material could be furan-2(5H)-one, which undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Methoxylation can be achieved using methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and methoxylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization might be employed.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyfuran-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amines, ethers, thioethers.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyfuran-2(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering metabolic pathways or cellular functions. The presence of reactive functional groups like chlorine and methoxy suggests potential for forming covalent bonds with biological targets.

Comparison with Similar Compounds

5-[(2-Chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one (1)

- Structure : Features a 2-chlorophenyl hydroxymethyl group at C-5 and a methoxy group at C-3.

- Spectral Data :

- Key Difference : The bulky 2-chlorophenyl group introduces steric hindrance, reducing reactivity in nucleophilic additions compared to 3-chloro-5-methoxyfuran-2(5H)-one.

3,4-Dichloro-5-phenylfuran-2(5H)-one

- Synthesis : Prepared via Friedel-Crafts acylation of mucochloric acid with benzene, yielding 60% after recrystallization (m.p. 75–77°C) .

- Substituent Effects : The 3,4-dichloro configuration enhances electrophilicity at C-5, facilitating aryl group introduction. In contrast, the methoxy group in 3-chloro-5-methoxyfuran-2(5H)-one stabilizes the ring through electron donation, moderating reactivity.

5-Methylfuran-2(3H)-one

- Properties: Molecular Formula: C₅H₆O₂. Boiling Point: Not reported; structurally simpler due to lack of chloro and methoxy groups .

- Comparison : The absence of chlorine and methoxy substituents simplifies its reactivity profile, limiting its utility in complex syntheses compared to 3-chloro-5-methoxyfuran-2(5H)-one.

Physicochemical and Spectral Comparisons

Key Observations :

- Chlorine Position : 3-Chloro substitution (as in 3-chloro-5-methoxyfuran-2(5H)-one) directs electrophilic attacks to C-4, while 3,4-dichloro derivatives exhibit enhanced electrophilicity at C-5 .

- Methoxy vs. Hydroxymethyl Groups : Methoxy groups (e.g., in 3-chloro-5-methoxyfuran-2(5H)-one) stabilize the furan ring via resonance, whereas hydroxymethyl groups (e.g., in compound 1) introduce hydrogen-bonding capabilities .

Research Findings and Implications

- Biological Activity: Chlorinated furanones, including 3-chloro-5-methoxy derivatives, are explored for antimicrobial and antifungal properties, though specific data for this compound remain understudied .

- Synthetic Versatility: The methoxy group in 3-chloro-5-methoxyfuran-2(5H)-one enhances stability in acidic MCR conditions, enabling telescoped syntheses of indole-containing furanones .

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-methoxyfuran-2(5H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, chlorination and methoxylation can be achieved via nucleophilic substitution or oxidative cyclization. Key factors include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products .

- Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution at the furanone ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 3-Chloro-5-methoxyfuran-2(5H)-one?

- Methodological Answer :

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.3–3.5 ppm) and carbonyl carbon (δ 170–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and confirms substituent positions .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 190.0264) .

- IR spectroscopy : Identifies carbonyl (1750–1770 cm⁻¹) and C–O–C (1250–1300 cm⁻¹) stretches .

Advanced Research Questions

Q. How do chlorine and methoxy substituents at positions 3 and 5 influence the electronic structure and reactivity of the furanone ring?

- Methodological Answer :

- X-ray crystallography reveals bond-length alterations due to conjugation:

- The C=O bond elongates (1.34 Å → 1.36 Å) due to resonance with the methoxy group .

- Chlorine at C3 shortens adjacent C–Cl bonds (1.72 Å), increasing electrophilicity at C4 .

- DFT calculations predict electron-withdrawing effects from Cl, enhancing susceptibility to nucleophilic attack at C5 .

Q. What computational strategies are used to predict the biological activity of 3-Chloro-5-methoxyfuran-2(5H)-one derivatives?

- Methodological Answer :

- Molecular docking : Screens interactions with enzymes (e.g., AMPK) by aligning the furanone core with active-site residues .

- QSAR models : Correlate substituent electronegativity (Cl, OCH₃) with bioactivity (e.g., IC₅₀ values for antifungal activity) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can reaction kinetics studies using HPLC or GC-MS elucidate nucleophilic substitution mechanisms in 3-Chloro-5-methoxyfuran-2(5H)-one?

- Methodological Answer :

- HPLC monitoring : Quantifies intermediate formation (e.g., methoxy-substituted intermediates) with C18 columns and UV detection (λ = 254 nm) .

- Kinetic isotope effects (KIE) : Replacing H₂O with D₂O slows hydrolysis rates, confirming a two-step SN1 mechanism .

- Activation energy (Eₐ) : Calculated via Arrhenius plots (ln k vs. 1/T) using rate constants from time-resolved GC-MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.